molecular formula C15H9N3OS B2497489 (E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one CAS No. 353488-83-2

(E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Cat. No.: B2497489
CAS No.: 353488-83-2
M. Wt: 279.32
InChI Key: PGTOMKKWOSPRJP-UKTHLTGXSA-N
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Description

(E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a heterocyclic compound that features a unique structure combining pyridine, benzothiazole, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted products with various functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests that it could be developed into new medications for treating various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its heterocyclic structure makes it suitable for applications in electronics, photonics, and other advanced technologies.

Mechanism of Action

The mechanism of action of (E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-4-ylmethylene)benzothiazole
  • 2-(pyridin-4-ylmethylene)imidazole
  • 2-(pyridin-4-ylmethylene)thiazole

Uniqueness

(E)-2-(pyridin-4-ylmethylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is unique due to its combination of three different heterocyclic rings. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds. Its versatility and potential for various applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS/c19-14-13(9-10-5-7-16-8-6-10)20-15-17-11-3-1-2-4-12(11)18(14)15/h1-9H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTOMKKWOSPRJP-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=NC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=NC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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